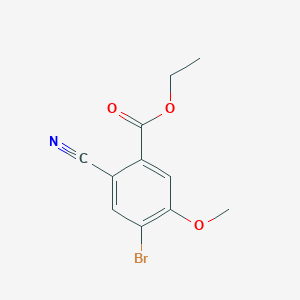

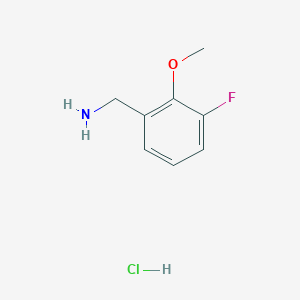

![molecular formula C12H10N2O B1416484 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 1012068-73-3](/img/structure/B1416484.png)

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Overview

Description

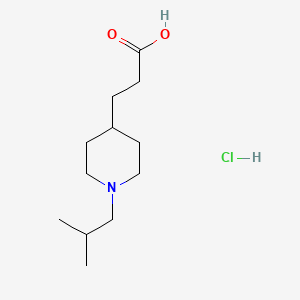

“9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is a chemical compound that has been studied for its potential antileishmanial properties . It is a derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one .

Synthesis Analysis

The compound can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . This involves the synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a pyrrolo and a quinolin ring . The benzene moiety of isoindolin-l-one is replaced by a quinoline ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .Scientific Research Applications

Applications in Antitumor Activity

Synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one : This research describes the synthesis of new building blocks consisting of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one with potential as selective antitumor agents. The compounds were synthesized using a Heck reaction and evaluated for cytotoxicity against human cancer cell lines. The study found that most compounds were effective in inhibiting neuroblastoma cell growth, with compound 1d being the most potent (Nagarapua et al., 2012).

Applications in Translocator Protein Ligands

Synthesis and structure-activity relationship studies in translocator protein ligands : This research involves the design of new classes of compounds related to alpidem, using SSR180575, emapunil, and previously published pyrrolo[3,4-b]quinoline derivatives as templates. These compounds have shown high TSPO affinity, indicating potential use in the design of new anxiolytic and neuroprotective agents (Cappelli et al., 2011).

Applications in Benzodiazepine Receptor Activity

Novel anellated pyrazoloquinolin-3-ones synthesis and in vitro BZR activity

: This study synthesized a series of pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives and evaluated their ability to inhibit radioligand to central and peripheral benzodiazepine receptors (BZRs) and their effect on GABA(A) alpha1beta2gamma2L receptors. The compounds exhibited high potency in displacing specific [3H]flunitrazepam from its receptor site, acting as antagonists at central BZR (Ferlin et al., 2005).

Applications in Antibacterial Activity

A facile synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides : A new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized and evaluated for in vitro antibacterial activity against various bacteria. The compound 9a was found to be effective against E. coli, S. aureus, and E. faecalis, indicating potential applications in the treatment of infections caused by these bacteria (Largani et al., 2017).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable in both simulated gastric fluid and simulated intestinal fluid, indicating its potential for oral administration . Its degradation products and their effects on cellular function need to be further investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, in vivo studies have demonstrated that this compound can inhibit parasite burden in infected mice at specific dosages . The threshold effects and toxicities at higher doses need to be carefully evaluated to determine the safe and effective dosage range.

Properties

IUPAC Name |

9-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFFCOIZNPHSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC3=CC=CC=C13)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

![3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid](/img/structure/B1416413.png)

![4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid](/img/structure/B1416417.png)

![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)

![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)